molecular formula C9H11F2N2O8P B12832719 2',5-Difluoro-1-arabinosyluridine monophosphate CAS No. 85894-46-8

2',5-Difluoro-1-arabinosyluridine monophosphate

Cat. No.: B12832719
CAS No.: 85894-46-8
M. Wt: 344.16 g/mol
InChI Key: FEEBOLVDMGNROC-BYPJNBLXSA-N
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Description

2’,5-Difluoro-1-arabinosyluridine monophosphate is a synthetic nucleotide analog. It is a derivative of uridine, where the hydrogen atoms at the 2’ and 5’ positions of the ribose sugar are replaced by fluorine atoms. This compound has a molecular formula of C9H11F2N2O8P and a molecular weight of 344.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5-Difluoro-1-arabinosyluridine monophosphate typically involves multiple steps. One common method starts with the fluorination of uridine to introduce the fluorine atoms at the 2’ and 5’ positions. This is followed by phosphorylation to attach the phosphate group at the 5’ position of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’,5-Difluoro-1-arabinosyluridine monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while reduction may produce deoxyfluorinated analogs .

Scientific Research Applications

2’,5-Difluoro-1-arabinosyluridine monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthetase, leading to the disruption of nucleic acid metabolism and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyuridine monophosphate
  • 2’,5’-Dideoxy-5-fluorouridine monophosphate
  • 2’,3’-Dideoxy-2’,3’-difluorouridine monophosphate

Uniqueness

2’,5-Difluoro-1-arabinosyluridine monophosphate is unique due to the presence of fluorine atoms at both the 2’ and 5’ positions of the sugar moiety. This structural modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmaceutical research .

Properties

CAS No.

85894-46-8

Molecular Formula

C9H11F2N2O8P

Molecular Weight

344.16 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1

InChI Key

FEEBOLVDMGNROC-BYPJNBLXSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F

Origin of Product

United States

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